ETHANOL, 2-(o-BIPHENYLYLOXY)-
Overview
Description
“ETHANOL, 2-(o-BIPHENYLYLOXY)-” is a chemical compound with the molecular formula C14H14O2 . It is also known by other names such as β-Hydroxyethyl ether of o-phenylphenol, Ethanol, 2-(2-biphenylyloxy)-, and Ethyl alcohol, 2-(o-biphenylyloxy)- .
Synthesis Analysis
The synthesis of “ETHANOL, 2-(o-BIPHENYLYLOXY)-” involves several steps. The process starts with 2-Phenylphenol (CAS#:90-43-7) and 2-Chloroethanol (CAS#:107-07-3). This synthesis process has been documented in various scientific papers .
Molecular Structure Analysis
The molecular structure of “ETHANOL, 2-(o-BIPHENYLYLOXY)-” consists of 14 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The IUPAC Standard InChI is InChI=1S/C14H14O2/c15-10-11-16-14-9-5-4-8-13(14)12-6-2-1-3-7-12/h1-9,15H,10-11H2 .
Physical And Chemical Properties Analysis
“ETHANOL, 2-(o-BIPHENYLYLOXY)-” has a molecular weight of 214.260 . It has a density of 1.1±0.1 g/cm3 and a boiling point of 344.6±17.0 °C at 760 mmHg . The flash point is 151.4±15.2 °C .
Scientific Research Applications
Chemical Synthesis and Catalysis
- Selective Hydrogenation of Styrene Oxide to 2-Phenyl Ethanol : Research has shown that 2-phenyl ethanol (2-PEA), an important chemical used in perfumes, deodorants, soaps, and detergents, can be produced by the hydrogenation of styrene oxide using polyurea encapsulated catalysts (EnCat) in methanol and supercritical carbon dioxide (scCO2). This process offers a clean and green approach, achieving complete conversion of styrene oxide with 100% selectivity to 2-PEA without the formation of any isomerization or deoxygenated products, which are typically formed in methanol (Yadav & Lawate, 2011).
Energy Production
- Hydrogen from Ethanol by Steam Iron Process : The combined production and purification of hydrogen from ethanol (i.e., bio-ethanol) using redox processes in a fixed bed reactor has been explored. The process leverages the catalytic role of iron oxides in the complete decomposition of ethanol, producing a gas stream mainly composed of H2 and CO, suitable for use in PEM fuel cells. This innovative approach highlights the potential of ethanol in sustainable hydrogen production (Hormilleja et al., 2014).
Electrochemistry
- Ethanol Electrooxidation on Pd Electrode in Alkaline Media : A study on the electrooxidation of ethanol on a polycrystalline Pd disk electrode in alkaline media reveals that most of the ethanol is incompletely oxidized to acetate, with a very low selectivity for complete oxidation to CO2. This finding underscores the challenge of achieving efficient ethanol oxidation while also highlighting the slightly better performance of Pd compared to Pt in breaking the C-C bond in ethanol under similar conditions (Zhou et al., 2010).
Biotechnology
- Ethanol Biosensors Based on Alcohol Oxidase : The use of alcohol oxidase (AOX) for the determination of ethanol offers enhanced specificity in complex samples. This review discusses the state of the art in ethanol determination based on AOX sensors, emphasizing the importance of monitoring O2 consumption or H2O2 formation for high sensitivity and selectivity. The development of AOX-based ethanol sensors opens new avenues for accurate ethanol monitoring in various applications (Azevedo et al., 2005).
Material Science
- Development of Chitosan Films for Controlled Release of Bioactives : Research into chitosan films incorporating β-cyclodextrin inclusion complexes with 2-phenyl ethanol demonstrates a novel approach for the controlled release of this bioactive compound. The study highlights the potential of such films in maintaining the stability and reducing the volatility of 2-phenyl ethanol, which has applications due to its fragrance, bacteriostatic, and antifungal characteristics (Zarandona et al., 2020).
Safety And Hazards
“ETHANOL, 2-(o-BIPHENYLYLOXY)-” is harmful by ingestion, inhalation, or by skin absorption . Inhaling its vapour can lead to irritation of the nose and throat, resulting in coughing or irritation of the respiratory system . Ingestion can lead to a series of symptoms including headaches, nausea, vomiting, and a state of intoxication . It is also flammable and carries a substantial risk of causing fires and explosions .
properties
IUPAC Name |
2-(2-phenylphenoxy)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c15-10-11-16-14-9-5-4-8-13(14)12-6-2-1-3-7-12/h1-9,15H,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZAKUWNUGNDLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
32171-23-6 | |
Record name | Poly(oxy-1,2-ethanediyl), α-[1,1′-biphenyl]-2-yl-ω-hydroxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32171-23-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80225991 | |
Record name | Ethanol, 2-(o-biphenylyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80225991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ETHANOL, 2-(o-BIPHENYLYLOXY)- | |
CAS RN |
7501-02-2 | |
Record name | 2-([1,1′-Biphenyl]-2-yloxy)ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7501-02-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Biphenyl)oxyethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007501022 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanol, 2-(2-biphenylyloxy)- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408053 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanol, 2-(o-biphenylyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80225991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-BIPHENYL)OXYETHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29PW8VF2JZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.